3-(Trifluoromethyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H6F3N3 |
|---|---|
Molecular Weight |
177.13 g/mol |
IUPAC Name |
3-(trifluoromethyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole |
InChI |
InChI=1S/C6H6F3N3/c7-6(8,9)5-3-1-10-2-4(3)11-12-5/h10H,1-2H2,(H,11,12) |
InChI Key |
FIVXVFWOXHQVFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CN1)NN=C2C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazine Derivatives with Electrophilic Partners
The foundational strategy for constructing the pyrrolo[3,4-c]pyrazole core involves cyclocondensation between hydrazine derivatives and electrophilic reagents such as diketones or acetylenedicarboxylates. A representative synthesis begins with phenylhydrazine hydrochloride and diethyl acetylenedicarboxylate (DEAD) in ethanol, yielding 5-hydroxypyrazole intermediates 1 and 2 (65–70% yield) . Subsequent treatment with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) in dichloroethane (DCE) facilitates formylation at the 4-position, producing 4-formyl-5-chloropyrazoles 3 and 4 in >85% yield .
Table 1: Cyclocondensation Optimization Parameters
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Initial cyclization | Phenylhydrazine + DEAD | Ethanol | RT, 20 h | 65% |
| Formylation | POCl₃, DMF | DCE | Reflux | 85% |
| Oxidation | NaClO₂, H₃PO₄ | THF/H₂O | 0°C → RT | 75% |
The trifluoromethyl group is introduced via Suzuki–Miyaura cross-coupling using palladium catalysts, though direct incorporation during cyclization is achievable using trifluoroacetohydrazide precursors . For instance, reacting N-benzylethylenediamine with trifluoroacetohydrazide under HCl-mediated conditions yields trifluoromethylated triazolopyrazines with 99% efficiency .
Acid-Catalyzed Cyclization Strategies
Strong acids like HCl or H₂SO₄ catalyze ring closure in intermediates to form the tetrahydropyrrolo[3,4-c]pyrazole scaffold. A case study demonstrates the synthesis of 3-methyl-1-(4-(trifluoromethyl)phenyl)indenopyrazole via HCl-catalyzed cyclization of hydrazone intermediates . Microwave-assisted heating (150°C, 30 min) enhances reaction efficiency, achieving 89% yield compared to 72% under conventional reflux .
Key Considerations:
-
Solvent Systems: Polar aprotic solvents (e.g., DMF, DCE) improve solubility of aromatic intermediates.
-
Acid Strength: Concentrated HCl (37%) outperforms weaker acids (e.g., AcOH) in driving dehydration .
-
Temperature Control: Excessive heat (>60°C) promotes side reactions, necessitating precise thermal management .
Transition Metal-Catalyzed Cyclization
Palladium and copper catalysts enable regioselective cyclization and trifluoromethyl group installation. A copper(I)-catalyzed cascade reaction between hydrazones and trifluoromethyl ketones generates the pyrrolo-pyrazole framework in one pot . Optimized conditions (20 mol% CuI, 3.0 equiv TBHP in DMF at 80°C) afford 81% yield, with tert-butyl hydroperoxide (TBHP) identified as the optimal oxidant .
Table 2: Metal-Catalyzed Method Comparison
| Catalyst | Oxidant | Solvent | Temperature | Yield |
|---|---|---|---|---|
| CuI | TBHP | DMF | 80°C | 81% |
| Pd(PPh₃)₄ | O₂ | Toluene | 100°C | 68% |
| Fe(OTf)₃ | DTBP | CH₃CN | 70°C | 45% |
Notably, iron-based catalysts exhibit lower efficacy (<50% yield), underscoring copper’s superiority in mediating these transformations .
Post-Synthetic Trifluoromethylation
For pre-formed pyrrolo[3,4-c]pyrazoles, late-stage trifluoromethylation is achievable via:
-
Nucleophilic Substitution: Displacement of halides (Cl, Br) with CF₃⁻ sources (e.g., TMSCF₃) .
-
Electrophilic Agents: Trifluoromethyl iodide (CF₃I) under basic conditions (K₂CO₃, DMF) .
Challenges:
-
Regioselectivity: Competing substitution at N vs. C positions necessitates directing groups .
-
Side Reactions: Over-fluorination or ring-opening observed at elevated temperatures .
Industrial-Scale Production and Green Chemistry
Scalable routes emphasize atom economy and reduced waste. Continuous flow reactors enhance mass transfer in cyclization steps, achieving 90% conversion with 15-minute residence times . Solvent recycling (toluene/water biphasic systems) and catalytic POCl₃ reuse lower environmental impact .
Table 3: Industrial Process Metrics
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Yield | 75% | 90% |
| Reaction Time | 8 h | 15 min |
| Solvent Consumption | 5 L/kg | 1.2 L/kg |
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Corresponding alcohols or amines.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that 3-(trifluoromethyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole exhibits promising anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, a study highlighted its effectiveness against breast and lung cancer cells by inducing apoptosis via the mitochondrial pathway .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that it possesses significant antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents. The mechanism of action appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .
Neuroprotective Effects
Neuroprotective properties have been attributed to this compound as well. Studies suggest that it may help in protecting neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Synthetic Routes
The synthesis of this compound has been achieved through various methods including cyclization reactions involving trifluoromethylated precursors. These synthetic approaches allow for the efficient production of the compound in significant yields .
Characterization Techniques
Characterization of the compound has been performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods confirm the molecular structure and purity of the synthesized product .
Polymer Chemistry
In material science, this compound is being explored as a building block for advanced polymers. Its unique trifluoromethyl group enhances thermal stability and chemical resistance in polymeric materials. This property is particularly beneficial in applications requiring durability under harsh conditions .
Coatings and Adhesives
The compound's reactivity allows it to be incorporated into coatings and adhesives that require superior performance characteristics such as water repellency and resistance to solvents. These attributes make it suitable for use in protective coatings for various industrial applications .
Case Studies
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The pyrrolo[3,4-c]pyrazole core allows diverse substitutions, enabling fine-tuning of pharmacological properties. Key analogs include:
Key Observations :
- Electron-Withdrawing Groups (e.g., -CF₃): The -CF₃ group increases binding affinity to ATP pockets in kinases by enhancing dipole interactions and steric complementarity. For example, the trifluoromethyl derivative inhibits PKCα/β with IC₅₀ values <100 nM , whereas the amino analog (-NH₂) shows stronger activity against CDK2 (IC₅₀ ~50 nM) .
- Amino Group (-NH₂): The -NH₂ substituent forms hydrogen bonds with kinase hinge regions, critical for CDK2 inhibition . However, this group may reduce metabolic stability compared to -CF₃ .
- Bulkier Substituents (e.g., phenylacetyl): 5-Phenylacetyl derivatives exhibit nanomolar potency against Aurora kinases but face challenges in solubility due to increased hydrophobicity .
Physicochemical Properties
| Property | 3-(Trifluoromethyl) Derivative | 3-Amino Derivative | 3-Methyl Derivative |
|---|---|---|---|
| LogP (Predicted) | 1.8 | 0.5 | 1.2 |
| Aqueous Solubility (mg/mL) | 0.12 | 1.5 | 0.8 |
| Metabolic Stability (t₁/₂) | >60 min | ~30 min | ~45 min |
Notes:
Biological Activity
3-(Trifluoromethyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a valuable candidate for drug development. This article presents a comprehensive overview of the biological activity of this compound, including relevant data tables and case studies.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 177.13 g/mol. The presence of the trifluoromethyl group contributes significantly to its pharmacological properties by influencing its interaction with biological targets.
Antitumor Activity
Research indicates that compounds with similar structures to this compound exhibit significant antitumor properties. For instance, derivatives of pyrazoles have shown inhibitory activity against various cancer cell lines through mechanisms involving the inhibition of key signaling pathways such as BRAF(V600E) and EGFR .
| Compound | Activity | Reference |
|---|---|---|
| 1-Methyl-3-(trifluoromethyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole | Inhibitory against BRAF(V600E) | |
| Pyrazole derivatives | Antitumor activity in various cell lines |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been highlighted in several studies. For example, certain pyrazole derivatives exhibit potent inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that this compound may possess similar anti-inflammatory effects.
| Compound | Cytokine Inhibition | Reference |
|---|---|---|
| Pyrazole derivatives | Up to 93% IL-6 inhibition | |
| This compound (hypothetical) | Potential based on structure |
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have also been documented. Compounds similar to this compound have shown efficacy against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways.
| Compound | Microbial Target | Reference |
|---|---|---|
| Pyrazole derivatives | Effective against E. coli and Aspergillus niger | |
| This compound (hypothetical) | Potential based on structure |
Case Studies
Several studies have investigated the biological activity of related compounds:
- Antitumor Screening : A series of pyrazole derivatives were synthesized and tested against various cancer cell lines. The most active compounds demonstrated significant cytotoxicity and were further evaluated for their mechanisms of action.
- Anti-inflammatory Efficacy : In a study assessing anti-inflammatory effects in animal models, specific pyrazole derivatives showed comparable efficacy to standard anti-inflammatory drugs like indomethacin.
Q & A
Q. Comparative Table: Common Synthetic Routes
| Precursor | Reagents | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| 3-Amino-pyrrolopyrazole | CF₃I, K₂CO₃ | 62 | ≥97% | |
| Boc-protected derivative | TFA, (CF₃CO)₂O | 55 | ≥95% |
Advanced: How can crystallographic data resolve contradictions in proposed molecular configurations?
Methodological Answer:
Use single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement):
- Data Collection: Employ a Rigaku SCXmini diffractometer (MoKα radiation, λ = 0.71073 Å) .
- Refinement: Apply full-matrix least-squares methods. For hydrogen bonding, use O—H⋯N and N—H⋯O constraints (bond lengths: 0.82–0.97 Å) .
- Case Study: The dihedral angle between pyrrolo and pyrazole rings (4.46°) in a derivative clarified stereochemical ambiguities .
Key Tip: Validate against computational models (DFT) to confirm bond angles and torsional strain .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR: F NMR is essential for confirming trifluoromethyl group integration (δ ≈ -60 to -70 ppm). H NMR identifies NH protons (δ 8.5–9.5 ppm) .
- Mass Spectrometry: High-resolution ESI-MS detects molecular ions (e.g., [M+H]⁺ = 228.085 for C₇H₈F₃N₃) .
- IR Spectroscopy: Look for C-F stretches (1100–1200 cm⁻¹) and NH bends (1600–1700 cm⁻¹) .
Advanced: How can structure-activity relationships (SAR) guide kinase inhibitor design?
Methodological Answer:
- Core Modifications: Compare trifluoromethyl (CF₃) vs. methyl or fluoro substituents. CF₃ enhances lipophilicity (logP +0.5) and kinase binding via hydrophobic pockets .
- Case Study: Shi et al. (2010) showed CF₃-substituted derivatives inhibited Aurora-A kinase (IC₅₀ = 12 nM) vs. 45 nM for methyl analogs .
Q. SAR Table: Substituent Effects on Aurora-A Inhibition
| Substituent | IC₅₀ (nM) | Selectivity (vs. CDK2) |
|---|---|---|
| CF₃ | 12 | 8.5x |
| CH₃ | 45 | 3.2x |
| F | 38 | 4.1x |
Advanced: How to address discrepancies in biological activity across studies?
Methodological Answer:
- Orthogonal Assays: Confirm antifungal activity (e.g., MIC = 8 µg/mL ) using both broth microdilution and agar diffusion.
- Control Experiments: Test against isogenic kinase mutants to verify target specificity .
- Data Normalization: Use Z-factor scoring to account for assay variability .
Basic: What are recommended storage conditions to ensure compound stability?
Methodological Answer:
- Dry Form: Store under argon at -20°C in amber vials (degradation <5% over 12 months) .
- Solution Phase: Use anhydrous DMSO (≤0.1% H₂O) to prevent hydrolysis of the CF₃ group .
Advanced: How to optimize molecular docking for kinase targets?
Methodological Answer:
- Software: Use AutoDock Vina or Schrödinger Suite.
- Parameters:
- Validation: Compare docking poses with co-crystallized ligands (RMSD ≤ 2.0 Å acceptable) .
Advanced: What synthetic strategies mitigate low yields in cyclization steps?
Methodological Answer:
- Microwave-Assisted Synthesis: Reduce reaction time from 24h to 30 min (yield improvement: 55% → 72%) .
- Catalysis: Use Pd(OAc)₂/Xantphos for Buchwald-Hartwig aminations (yield: 68% vs. 40% without catalyst) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
